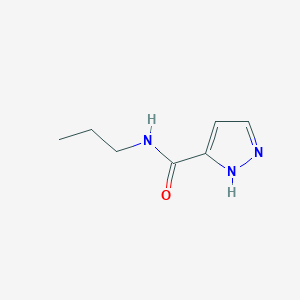

N-propyl-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

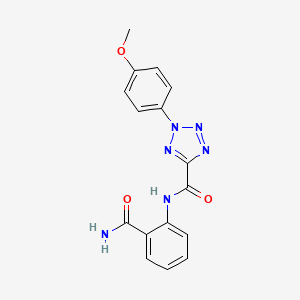

“N-propyl-1H-pyrazole-5-carboxamide” is a chemical compound with the molecular formula C8H14N4O . It is also known as "1H-Pyrazole-5-carboxamide,4-amino-1-methyl-3-n-propyl" . This compound has been identified as a potent hypolipidemic agent and a possible inhibitor of phosphodiesterase 1 .

Synthesis Analysis

A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method . Their structures were characterized by 1H NMR, mass spectrometry, and elemental analysis . The bioassay results showed that most of the title compounds showed potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .Molecular Structure Analysis

The molecular structure of “this compound” was characterized by 1H NMR, mass spectrometry, and elemental analysis . The compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .Chemical Reactions Analysis

The chemical reactions of “this compound” have been studied in the context of its use as a precursor for the synthesis of pesticides . The compound has been found to exhibit potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 182.22 . It has a density of 1.32±0.1 g/cm3 (Predicted), a melting point of 98-101°C (lit.), a boiling point of 325.9±42.0 °C (Predicted), and a flash point of 150.9°C .科学的研究の応用

Synthesis and Chemical Properties

- N-propyl-1H-pyrazole-5-carboxamide has been utilized in the synthesis of various chemical compounds. For instance, it served as a precursor in the preparation of pyrazolo[4,3-d]pyrimidin-7-ones under microwave irradiation, demonstrating its utility in the creation of variably substituted compounds (Khan et al., 2005).

Biological and Medicinal Applications

There's evidence of its application in developing compounds with significant biological activities. Some derivatives of this compound exhibited potent anti-inflammatory effects, as demonstrated in an in vivo rat paw edema model (Nagarapu et al., 2011).

Additionally, these compounds have been researched for their antimicrobial properties. The synthesis of tetrazolyl pyrazole amides, derived from this compound, showed bacteriocidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011).

In the field of agrochemicals, derivatives of pyrazole carboxamide, including this compound, have been investigated for their nematocidal activity against plant pests, exemplifying their potential application in agriculture (Zhao et al., 2017).

Other Applications

- Some research has explored its use in the synthesis of compounds with potential antitumor activities. For example, pyrazolopyrimidines and Schiff bases derived from this compound were evaluated for their antitumor effects on various human cancer cell lines (Hafez et al., 2013).

作用機序

Safety and Hazards

When handling “N-propyl-1H-pyrazole-5-carboxamide”, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

特性

IUPAC Name |

N-propyl-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-4-8-7(11)6-3-5-9-10-6/h3,5H,2,4H2,1H3,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTIFACYPAKRKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=NN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2390144.png)

![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2390147.png)

![2-Benzyl-4-(5-mercapto-[1,3,4]oxadiazol-2-yl)-2H-phthalazin-1-one](/img/structure/B2390149.png)

![N-(3-acetylphenyl)-2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2390153.png)

![3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2390159.png)